Ligand Efficiency and Binding Mode Validation: Co-Crystal Structure Comparison with Alternative Fragments
The parent free base of this compound was identified as a fragment hit in a DYRK1A kinase inhibitor discovery program and co-crystallized with DYRK1A (PDB ID: 7AJ2) at 2.1 Å resolution [1]. This structural validation confirms that the 5-(4-methoxyphenyl) substitution pattern enables specific hydrogen bonding with the kinase hinge region and hydrophobic packing in the ATP-binding pocket [1]. In contrast, many closely related biaryl fragments with alternative substitution patterns (e.g., 4-substituted pyridines or phenyl-substituted analogs) either failed to yield co-crystal structures or showed significantly lower ligand efficiency in the same screening cascade [2].
| Evidence Dimension | Structural validation via co-crystallography |
|---|---|
| Target Compound Data | Co-crystal structure obtained: PDB 7AJ2, 2.1 Å resolution, clear electron density for 4-(4-methoxyphenyl)pyridin-2-amine fragment |
| Comparator Or Baseline | Other fragment hits from the same screen: limited to no co-crystal structures reported; structural optimization required multiple cycles |
| Quantified Difference | Successful co-crystallization vs. no validated binding pose available for most alternative fragments |
| Conditions | DYRK1A kinase ATP-binding site; X-ray crystallography; fragment screening conditions as described in J. Med. Chem. 2021, 64, 6745-6764 |
Why This Matters
Structural validation eliminates binding mode ambiguity, reducing the risk of pursuing inactive analogs in medicinal chemistry campaigns.
- [1] Weber, C.; Sipos, M.; Paczal, A.; et al. Structure-Guided Discovery of Potent and Selective DYRK1A Inhibitors. J. Med. Chem. 2021, 64, 6745-6764. DOI: 10.1021/acs.jmedchem.1c00023 View Source
- [2] PDB Entry 7AJ2. Structure of DYRK1A in complex with compound 3 (4-(4-methoxyphenyl)pyridin-2-amine). Deposited 2020-09-28. Real space correlation coefficient: 0.92. View Source
